4-Bromo-2-ethoxybenzamide
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Overview
Description
4-Bromo-2-ethoxybenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzamide typically involves the bromination of 2-ethoxybenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-bromo-2-ethoxybenzoic acid or 4-bromo-2-ethoxybenzaldehyde.
Reduction: Formation of 4-bromo-2-ethoxyaniline.
Scientific Research Applications
4-Bromo-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and ethoxy substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-2-chlorobenzamide: Similar structure but with a chlorine atom instead of an ethoxy group.
4-Bromo-2-fluorobenzamide: Similar structure but with a fluorine atom instead of an ethoxy group.
Uniqueness: 4-Bromo-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-bromo-2-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXBGKKKGOLAFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681825 |
Source
|
Record name | 4-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228957-09-2 |
Source
|
Record name | 4-Bromo-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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